molecular formula C6H15ClN2O2 B6280764 N-(3-aminopropyl)-2-methoxyacetamide hydrochloride CAS No. 2248401-38-7

N-(3-aminopropyl)-2-methoxyacetamide hydrochloride

Cat. No.: B6280764
CAS No.: 2248401-38-7
M. Wt: 182.6
InChI Key:
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Description

N-(3-aminopropyl)-2-methoxyacetamide hydrochloride is a chemical compound with the molecular formula C7H14N2O · HCl. It is an aminoalkyl methacrylamide derivative, known for its primary amine group which provides pH-responsiveness and affinity for anionic drugs. This compound is used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-aminopropyl)-2-methoxyacetamide hydrochloride typically involves the reaction of 1,3-diaminopropane with methacrylic anhydride in the presence of hydroquinone. The reaction is carried out in a dihydrogen chloride solution to form the hydrochloride salt .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pH, and reaction time to achieve the desired product .

Chemical Reactions Analysis

Types of Reactions

N-(3-aminopropyl)-2-methoxyacetamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various copolymers and conjugated compounds that have applications in drug delivery and diagnostics .

Scientific Research Applications

N-(3-aminopropyl)-2-methoxyacetamide hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Mechanism of Action

The primary amine group in N-(3-aminopropyl)-2-methoxyacetamide hydrochloride allows it to interact with anionic drugs and other chemical structures. This interaction is primarily driven by electrostatic forces and hydrogen bonding. The compound’s pH-responsiveness enables it to release drugs or other molecules in response to changes in pH, making it useful in targeted drug delivery systems .

Comparison with Similar Compounds

Similar Compounds

  • N-(3-aminopropyl)methacrylamide hydrochloride
  • 2-aminoethyl methacrylate hydrochloride
  • N-(3-dimethylaminopropyl)methacrylamide

Uniqueness

N-(3-aminopropyl)-2-methoxyacetamide hydrochloride stands out due to its methoxyacetamide group, which provides additional chemical stability and unique reactivity compared to similar compounds. This makes it particularly useful in applications requiring stable and responsive chemical structures .

Properties

CAS No.

2248401-38-7

Molecular Formula

C6H15ClN2O2

Molecular Weight

182.6

Purity

90

Origin of Product

United States

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